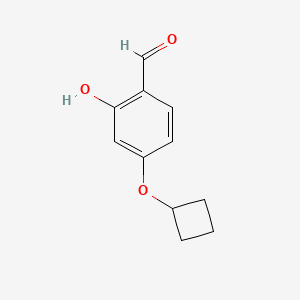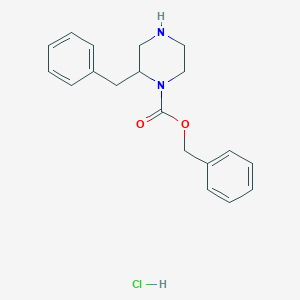
4-Cyclobutoxysalicylaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Cyclobutoxysalicylaldehyde, also known as 4-cyclobutyloxy-2-hydroxybenzaldehyde, is a chemical compound with the molecular formula C11H12O3 and a molecular weight of 192.21 g/mol. It is a useful research chemical and is often employed as a building block in organic synthesis. The compound is characterized by the presence of a cyclobutoxy group attached to the salicylaldehyde core structure.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Cyclobutoxysalicylaldehyde typically involves the selective monomethylation of 2,4-dihydroxybenzaldehyde . This process can be carried out in toluene in the presence of sodium bicarbonate (NaHCO3), which helps achieve a higher yield with minimal production of dimethylation byproducts .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves the use of cost-effective reagents and optimized reaction conditions to ensure high yield and purity. The process may include steps such as formylation, demethylation, and methylation under controlled conditions .
Chemical Reactions Analysis
Types of Reactions: 4-Cyclobutoxysalicylaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or quinones.
Reduction: Reduction reactions can convert the aldehyde group to primary alcohols.
Substitution: The hydroxyl group in the salicylaldehyde moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like alkyl halides and bases (e.g., NaOH) are employed for substitution reactions.
Major Products:
Oxidation: Carboxylic acids and quinones.
Reduction: Primary alcohols.
Substitution: Various substituted salicylaldehyde derivatives.
Scientific Research Applications
4-Cyclobutoxysalicylaldehyde has a wide range of applications in scientific research, including:
Chemistry: It serves as a precursor for the synthesis of complex organic molecules and ligands.
Biology: The compound is used in the development of fluorescent probes and sensors for detecting specific biological molecules.
Medicine: It is explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: The compound finds applications in the production of pharmaceuticals, agrochemicals, and specialty chemicals.
Mechanism of Action
The mechanism of action of 4-Cyclobutoxysalicylaldehyde involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may act as a ligand that binds to metal ions or proteins, thereby modulating their activity. The compound’s effects are often mediated through its ability to form Schiff bases and other reactive intermediates .
Comparison with Similar Compounds
4-Methoxysalicylaldehyde: Known for its antimicrobial properties.
Salicylaldehyde: A precursor to coumarin and various chelating agents.
3-Methoxysalicylaldehyde: Exhibits similar chemical reactivity and applications.
Uniqueness: 4-Cyclobutoxysalicylaldehyde is unique due to the presence of the cyclobutoxy group, which imparts distinct chemical and physical properties.
Properties
Molecular Formula |
C11H12O3 |
|---|---|
Molecular Weight |
192.21 g/mol |
IUPAC Name |
4-cyclobutyloxy-2-hydroxybenzaldehyde |
InChI |
InChI=1S/C11H12O3/c12-7-8-4-5-10(6-11(8)13)14-9-2-1-3-9/h4-7,9,13H,1-3H2 |
InChI Key |
FIEHDBVGYDAPKJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)OC2=CC(=C(C=C2)C=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Benzyl N-[Tris[2-(ethoxycarbonyl)ethoxymethyl]methyl]carbamate](/img/structure/B12280697.png)
![2-((2S)Pyrrolidin-2-YL)benzo[B]furan](/img/structure/B12280702.png)


![2-[(3-Methylphenyl)sulfonyl]acetic acid ethyl ester](/img/structure/B12280722.png)
![3-{[1-(4,6-Dimethoxypyrimidin-2-yl)piperidin-4-yl]methyl}-7-methoxy-3,4-dihydroquinazolin-4-one](/img/structure/B12280724.png)
![(1S,3R)-3-[(tert-butoxy)carbonyl]-2,2-dimethylcyclobutane-1-carboxylic acid](/img/structure/B12280727.png)
![3-Tert-butyl-3-azabicyclo[3.1.1]heptan-6-amine](/img/structure/B12280734.png)
![4-(4-(1-ethyl-1H-pyrrolo[2,3-b]pyridin-3-yl)pyrimidin-2-ylamino)benzenesulfonamide](/img/structure/B12280737.png)



![N-(2-methoxyethyl)-1,4-dioxaspiro[4.5]decan-8-amine](/img/structure/B12280765.png)
